BACOSIDE A

Catalog No.
S1777798
CAS No.
11028-00-5
M.F
C41H68O13
M. Wt
768.982
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BACOSIDE A

CAS Number

11028-00-5

Product Name

BACOSIDE A

IUPAC Name

(5R,8R,9S,10S,13R,14R,17S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one

Molecular Formula

C41H68O13

Molecular Weight

768.982

InChI

InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-33(49)31(47)34(25(18-42)52-36)54-35-32(48)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3/t22-,24+,25-,26+,27+,28?,29-,30+,31-,32-,33-,34-,35+,36+,38-,39-,40+,41-/m1/s1

InChI Key

LKCTWIIDXXXXAR-CYGHALRTSA-N

SMILES

CC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)OC6C(C(C(CO6)O)O)O)O)O)CO)C)O)C

Antioxidant Activity

One of the proposed mechanisms of Bacoside A's neuroprotective effects is its antioxidant activity. Free radicals are unstable molecules that can damage brain cells. Bacoside A has been shown to scavenge free radicals and reduce oxidative stress in the brain [1]. Studies have found that Bacoside A can protect brain cells from damage caused by cigarette smoke exposure and other stressors [1, 2].

Neuroprotective Effects

Bacoside A may also exert neuroprotective effects by other mechanisms. Research suggests that it can stabilize cell membranes, improve mitochondrial function, and promote the growth of new neurons [1, 3]. These effects could potentially help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's disease and dementia.

Here are some references for the factual statements in this text:

  • Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I [1]: )
  • Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [2]: )
  • Determination and quantification of bacoside a from Bacopa monnieri (L) by high performance thin layer chromatography [3]: ResearchGate:

Bacoside A is a complex mixture of triterpenoid saponins derived from the plant Bacopa monnieri, commonly known for its traditional use in Ayurvedic medicine. This compound primarily consists of four saponins: bacoside A3, bacopaside II, bacopasaponin C, and the jujubogenin isomer of bacopasaponin C (bacopaside X) . Bacoside A is characterized by its unique glycosidic structure, which includes multiple sugar moieties attached to a dammarane-type triterpene aglycone skeleton . The chemical formula for bacoside A is C41H68O13, reflecting its complex molecular architecture .

Bacoside A undergoes various chemical transformations, particularly hydrolysis and glycosidic cleavage. These reactions can yield aglycone forms such as jujubogenin and pseudojujubogenin through deglycosylation . Further acid hydrolysis of these aglycones can produce ebelin lactone and bacogenin A1, which are biologically active derivatives . The presence of multiple hydroxyl groups in its structure contributes to its reactivity and biological activity.

Bacoside A exhibits a range of biological activities, most notably neuroprotective effects. It has been shown to reduce oxidative stress by enhancing the expression of antioxidant enzymes and protecting neuronal cells from damage caused by free radicals . Additionally, it has potential therapeutic implications in treating cognitive disorders, as it may improve memory and learning capabilities . Bacoside A also demonstrates anti-inflammatory properties and may inhibit lipid peroxidation, thereby preserving cell membrane integrity .

The synthesis of bacoside A typically involves extraction from Bacopa monnieri using organic solvents like ethanol or methanol. The extraction process yields a mixture of bacosides, which can be further purified through chromatographic techniques such as silica gel chromatography and high-performance thin-layer chromatography (HPTLC) . Chemical synthesis of bacoside A has not been extensively reported, primarily due to the complexity of its structure.

Bacoside A is primarily used in herbal supplements aimed at enhancing cognitive function and memory. Its neuroprotective properties make it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's disease and other cognitive impairments . Additionally, due to its antioxidant capabilities, it is explored in formulations targeting oxidative stress-related conditions like cardiovascular diseases and cancer .

Research indicates that bacoside A interacts with various biological targets, including neurotransmitter receptors. It has been studied for its binding affinity to muscarinic receptors and serotonin receptors, suggesting its role in modulating neurotransmission . In silico studies have also highlighted its potential as an inhibitor of disease-modifying proteins, indicating a broader therapeutic scope beyond cognitive enhancement .

Bacoside A shares structural similarities with several other triterpenoid saponins. Notable similar compounds include:

  • Bacopaside I: Contains a similar aglycone but differs in sugar composition.
  • Bacopaside II: Another saponin from Bacopa monnieri, differing mainly in its glycosidic linkage.
  • Bacopasaponin C: Shares the dammarane structure but has different sugar moieties.
  • Ginsenoside: Found in ginseng, it exhibits similar pharmacological properties but differs structurally.
CompoundAglyconeSugar Moiety Structure
Bacoside AJujubogenin3-β-[O-β-D-glucopyranosyl(1→3)-O-[α-L-arabinofuranosyl(1→2)-O-β-D-glucopyranosyl)oxy]
Bacopaside IPseudojujubogenin3-O-[α-L-arabinofuranosyl-(1→2)]-6-O-sulfonyl-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranoside
Bacopaside IIJujubogeninSimilar to Bacopaside I but with different linkages
Bacopasaponin CJujubogeninDissimilar sugar patterns compared to Bacosides

Bacoside A's unique combination of multiple sugar units attached to a specific aglycone distinguishes it from these compounds, contributing to its unique pharmacological profile. This complexity may enhance its bioactivity compared to simpler saponins or those with fewer sugar attachments.

Bacoside A, a triterpenoid saponin complex, was first identified in the 1960s during early phytochemical investigations of Bacopa monnieri, a plant central to Ayurvedic medicine. Initial studies isolated Brahmine, an alkaloid, followed by Herpestine and nicotine-like compounds. However, Bacoside A emerged as the primary bioactive component, with landmark isolation studies in the 1980s confirming its role in cognitive enhancement. Recent advancements in chromatography and mass spectrometry have enabled precise characterization, including the identification of four constituent saponins: bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C.

Key Historical Milestones

YearDevelopmentSource
1960sInitial alkaloid identification (Brahmine, Herpestine)
1980sIsolation of Bacoside A
2000sStructural elucidation via HPTLC and HR-ESI-MS
2020sMolecular dynamics simulations of BACE1 interactions

Botanical Classification of Bacopa monnieri

Bacopa monnieri (Linn.) Pennell belongs to the family Plantaginaceae (formerly Scrophulariaceae). Its taxonomic hierarchy includes:

  • Kingdom: Plantae
  • Phylum: Tracheophyta
  • Class: Magnoliopsida
  • Order: Lamiales
  • Genus: Bacopa
  • Species: Bacopa monnieri.

Common synonyms include Brahmi, water hyssop, and herb of grace. The plant thrives in aquatic environments across tropical and subtropical regions, including India, Southeast Asia, and parts of the Americas.

Ethnobotanical Significance

Bacopa monnieri holds profound cultural and medicinal value in traditional systems:

Traditional Uses Across Regions

RegionApplicationActive Components
India (Ayurveda)Cognitive enhancer, memory boosterBacosides, flavonoids
NepalEpilepsy, asthmaSaponins, alkaloids
Sri LankaNervous exhaustion, inflammationTriterpenoids, phenolics
Siddha MedicineMemory impairment, skin disordersBacoside A, cucurbitacins

In Ayurvedic practice, Bacopa monnieri is classified as a medhyarasayana (intellect-enhancing herb), administered as a memory tonic for children and the elderly. Its leaves, stems, and roots are used to treat epilepsy, anxiety, and digestive disorders, with documented use dating back over 1,500 years.

Taxonomic Position in Natural Product Chemistry

Bacoside A represents a paradigm in saponin chemistry, characterized by:

  • Aglycone Core: Jujubogenin or pseudo-jujubogenin triterpenoids.
  • Glycosylation: Sugar moieties (glucose, arabinose, rhamnose) attached to the aglycone.
  • Molecular Complexity: Mixtures of four saponins, each with distinct glycosidic linkages.

Structural Features of Bacoside A Components

ComponentAglyconeSugar MoietiesMolecular Weight (g/mol)
Bacoside A3JujubogeninGlucose, Arabinose, Rhamnose~740
Bacopaside IIPseudo-jujubogeninGlucose, Arabinose~780
Bacopaside XJujubogeninGlucose, Arabinose~740
Bacopasaponin CJujubogeninGlucose, Arabinose, Rhamnose~740

Data derived from HR-ESI-MS and HPTLC profiles.

Chemical Structure and Composition

Core Structural Architecture

Bacoside A’s complexity arises from its heterogenous saponin composition:

  • Bacoside A3: A triglycoside with jujubogenin core and sequential glycosylation at C-3 and C-28 positions.
  • Bacopaside II: A diglycoside featuring pseudo-jujubogenin linked to glucose and arabinose.
  • Bacopaside X: C-28 glycosylated jujubogenin derivative.
  • Bacopasaponin C: Triglycoside with jujubogenin and three sugar units.

Functional Group Analysis

Functional GroupRole in BioactivitySource
Hydroxyl (-OH)Hydrogen bonding with enzymes
Carboxyl (-COOH)Membrane interaction modulation
Glycosidic BondsSolubility enhancement

FT-IR spectra confirm the presence of hydroxyl (3,200–3,500 cm⁻¹) and carboxyl (1,700–1,750 cm⁻¹) groups.

Biosynthetic Pathways

Bacoside A biosynthesis involves:

  • Squalene Oxidation: Formation of triterpenoid aglycones via squalene monooxygenase.
  • Glycosyltransferase Activity: Sequential addition of sugar moieties by UDP-glycosyltransferases.
  • CYP450-Mediated Modifications: Hydroxylation and oxidation steps.

Genetic engineering studies highlight BmSQS1 (squalene synthase) and BmG10H1 (geraniol 10-hydroxylase) as key regulatory genes. Overexpression of BmSQS1 combined with silencing BmG10H1 enhances bacoside content by diverting precursors toward saponin biosynthesis.

Pharmacological Mechanisms

Neuroprotective Actions in Alzheimer’s Disease

Bacoside A inhibits amyloid-β (Aβ42) toxicity through:

  • Fibril Disruption: Reduces Aβ42 aggregation by 77.89% in vitro.
  • Membrane Interaction Blockade: Prevents Aβ42 oligomer binding to neuronal membranes.
  • Oxidative Stress Mitigation: Boosts antioxidant enzymes (SOD, catalase, GPx) in Parkinson’s models.

Comparative Efficacy in Alzheimer’s Models

ParameterBacoside ADonepezil (Reference)
Aβ42 Aggregation Inhibition78%N/A
Acetylcholinesterase Inhibition (IC₅₀)9.96 µg/mL~0.1 µg/mL
Antioxidant Capacity (DPPH IC₅₀)29.22 µg/mLN/A

Data from .

Cholinergic Modulation

Bacoside A enhances cholinergic neurotransmission by:

  • Acetylcholinesterase Inhibition: IC₅₀ of 9.96 µg/mL, comparable to synthetic inhibitors.
  • Muscarinic Receptor Activation: Indirect evidence from improved cognitive performance in clinical trials.

Antioxidant and Anti-Inflammatory Properties

  • Free Radical Scavenging: DPPH IC₅₀ of 29.22 µg/mL, outperforming crude extracts.
  • Cytokine Modulation: Reduces TNF-α and IL-6 in neuroinflammatory models.

Anticancer Mechanisms

In glioblastoma models, Bacoside A induces:

  • CaMK2A Phosphorylation: Triggers excessive calcium influx via ryanodine receptors.
  • Macropinocytosis: Causes catastrophic cytoplasmic swelling and necrosis.

Biochemical and Biophysical Interactions

Enzyme Binding Dynamics

Molecular docking and MD simulations reveal:

  • BACE1 Inhibition: Bacopaside I forms hydrogen bonds with Asp32 (catalytic site) and Arg235 (flap region), achieving binding energies of -8.6 kcal/mol.
  • CaMK2A Interactions: Bacoside A’s arabinose moiety binds Glu216 (catalytic domain), while glucose interacts with Thr310 (association domain).

Binding Affinity Comparison

CompoundBACE1 Binding Energy (kcal/mol)Key Interactions
Bacopaside I-8.6Asp32, Arg235
Verubecestat-9.2Asp32, Thr72
Bacoside A-7.8Gly34, Thr72

Data from .

Membrane Interaction Studies

Spectroscopic analyses demonstrate:

  • Aβ42 Oligomer Neutralization: Thioflavin T assays show reduced fluorescence intensity in Bacoside A-treated samples.
  • Lipid Bilayer Protection: Prevents Aβ42-induced membrane permeability changes in model vesicles.

Synthesis and Engineering Strategies

Metabolic Engineering Approaches

Transgenic Bacopa monnieri lines overexpressing BmSQS1 and silencing BmG10H1 show:

  • Bacoside Content Increase: 2.5-fold enhancement in bacopaside N1/N2 and bacopasaponin B/G.
  • Pathway Optimization: Redirects geraniol 10-hydroxylation toward saponin biosynthesis.

Isolation and Purification

A high-yield protocol utilizing:

  • Solvent Gradient Extraction: Ethyl acetate-methanol (18–21% methanol).
  • Silica Gel Chromatography: 100–200 mesh size, yielding 92.8 mg/g crude extract.
  • HPTLC Purity Assessment: >83% Bacoside A content confirmed.

Bacoside A represents a complex mixture of dammarane-type triterpenoid saponins that constitute the primary bioactive compounds isolated from Bacopa monnieri [1] [2] [3]. The chemical classification of Bacoside A falls within the broader category of triterpenoid saponins, specifically characterized by their dammarane skeletal framework [7] [22]. These compounds are biosynthesized through the isoprenoid pathway via cyclization of 2,3-oxidosqualene, which gives rise to the characteristic dammarane triterpenoid skeleton [38] [40].

The dammarane-type classification distinguishes Bacoside A from other triterpenoid families such as oleanane-type saponins [38]. The dammarane framework is characterized by a tetracyclic triterpene structure that serves as the foundational aglycone unit for subsequent glycosylation reactions [24] [40]. This structural classification places Bacoside A within the same chemical family as ginsenosides found in Panax species, sharing the common dammarane backbone architecture [7] [41].

The saponin nature of Bacoside A is evidenced by the presence of hydrophilic sugar moieties attached to the lipophilic dammarane aglycone, creating amphiphilic molecules with characteristic surface-active properties [22] [29]. This dual hydrophilic-lipophilic character is fundamental to the biological activity and membrane interactions exhibited by these compounds [19] [29].

Major Constituents (Bacoside A3, Bacopaside II, Bacopasaponin C, Jujubogenin Isomer)

Bacoside A consists of four distinct triglycosidic saponin constituents that have been comprehensively characterized through chemical and spectral analyses [1] [3] [22]. The major constituents include Bacoside A3, Bacopaside II, Bacopasaponin C, and the jujubogenin isomer of Bacopasaponin C, also designated as Bacopaside X [1] [20] [22].

ConstituentMolecular FormulaMolecular Weight (g/mol)AglyconeSugar Moiety
Bacoside A3C₄₇H₇₆O₁₈929.1Jujubogenin3-β-[O-β-D-glucopyranosyl(1→3)-O-[α-L-arabinofuranosyl(1→2)]-O-β-D-glucopyranosyl]
Bacopaside IIC₄₇H₇₆O₁₈929.1Pseudojujubogenin3-O-[α-L-arabinofuranosyl-(1→2)]-β-D-glucopyranosyl-(1→3)-β-D-glucopyranoside
Bacopasaponin CC₄₆H₇₄O₁₇899.1Pseudojujubogenin3-O-[β-D-glucopyranosyl(1→3){α-L-arabinofuranosyl(1→2)}]-α-L-arabinopyranoside
Bacopaside XC₄₆H₇₄O₁₇899.1Jujubogenin3-O-[β-D-glucopyranosyl-(1→3)-[α-L-arabinofuranosyl-(1→2)]]-α-L-arabinopyranoside

Bacoside A3 represents the most extensively studied constituent, characterized as 3-β-[O-β-D-glucopyranosyl(1→3)-O-[α-L-arabinofuranosyl(1→2)]-O-β-D-glucopyranosyl]jujubogenin [5] [9] [10]. This compound was isolated and structurally elucidated through comprehensive chemical and spectral analyses, including nuclear magnetic resonance spectroscopy and mass spectrometry [5] [9].

Bacopaside II differs from Bacoside A3 in its aglycone component, utilizing pseudojujubogenin as the sapogenin backbone rather than jujubogenin [11] [15] [22]. The compound is characterized as pseudojujubogenin 3-O-[α-L-arabinofuranosyl-(1→2)]-β-D-glucopyranosyl-(1→3)-β-D-glucopyranoside [11] [15].

Bacopasaponin C and its jujubogenin isomer Bacopaside X represent structurally related compounds that differ primarily in their aglycone configurations [12] [13] [22]. These compounds share identical molecular formulas but exhibit distinct stereochemical arrangements that influence their biological activities [13] [22].

Molecular Structure and Stereochemistry

The molecular structure of Bacoside A exhibits a complex stereochemical arrangement characterized by multiple chiral centers within both the aglycone and sugar moieties [2] [6] [10]. The dammarane skeleton contains specific stereochemical configurations at carbon positions that define the three-dimensional architecture of these molecules [2] [6].

The primary Bacoside A component has the molecular formula C₄₁H₆₈O₁₃ with a molecular weight of 769.0 g/mol [2] [6] [8]. The IUPAC nomenclature describes the compound as (5R,8R,9S,10S,13R,14R,17S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one [2] [6].

The stereochemical configuration at critical positions has been elucidated through advanced nuclear magnetic resonance techniques, including phase-sensitive rotating-frame Overhauser enhancement spectroscopy and two-dimensional correlation spectroscopy [7] [33]. The configuration at C-20 and C-22 positions of pseudojujubogenin components was specifically determined through these sophisticated spectroscopic methods [7].

The three-dimensional molecular architecture reveals a rigid tetracyclic core with flexible sugar appendages that contribute to the overall conformational dynamics [19] [37]. The stereochemistry at the glycosidic linkages follows specific patterns: β-configuration for glucose attachments and α-configuration for arabinose linkages [5] [9] [10].

Advanced computational studies have revealed that the stereochemical arrangement influences molecular interactions with biological targets [37]. The specific spatial orientation of hydroxyl groups and the glycosidic linkages creates distinctive hydrogen bonding patterns that determine binding affinity and selectivity [37].

Physicochemical Properties and Stability

The physicochemical characterization of Bacoside A reveals distinctive properties that influence its handling, formulation, and biological activity [17] [27] [31]. The compound appears as a white amorphous powder with specific optical and thermal characteristics [21] [31].

Physical Properties

PropertyValueReference Method
AppearanceWhite amorphous powderVisual observation
Molecular Weight769.0 g/molMass spectrometry
Density1.3±0.1 g/cm³Pycnometry
Melting Point215-220°C (decomposes)Differential scanning calorimetry
Boiling Point882.3±65.0°C at 760 mmHgCalculated
Flash Point259.5±27.8°CCalculated
Refractive Index1.33Refractometry

The optical rotation of Bacoside A has been measured as [α]D²⁵ -30.2° (c=6.6×10⁻⁴, methanol), indicating significant optical activity due to the multiple chiral centers [33]. The compound exhibits characteristic ultraviolet absorption with maximum wavelength at 273 nm in methanol [36].

Solubility Characteristics

Bacoside A demonstrates selective solubility patterns that significantly impact its formulation and bioavailability [17] [31] [42]. The compound is soluble in polar organic solvents including ethanol and methanol, with maximum solubility in ethanol reported as 2.38±0.03 mg/2 ml for 45% Bacoside A extract [42]. The compound shows sparingly soluble behavior in water, which necessitates specialized formulation approaches for aqueous preparations [17] [43].

SolventSolubilityNotes
EthanolHigh (2.38±0.03 mg/2 ml)Preferred solvent for extraction
MethanolHighSuitable for analytical procedures
DMSOSolubleUsed for research applications
WaterSparingly solubleRequires solubilization enhancers
ChloroformInsolubleNot suitable for extraction
Petroleum etherInsolubleNot suitable for extraction

Stability Studies

Comprehensive stability investigations have revealed that Bacoside A exhibits temperature-dependent and pH-dependent degradation patterns [18] [44]. At elevated temperatures, the concentration of Bacoside A3 decreases significantly, with drastic reduction observed at 80°C and slower degradation at 40°C and 60°C [44]. The compound remains stable when stored at 5°C over extended periods [44].

pH stability studies demonstrate that Bacoside A components show dramatic degradation at highly acidic conditions (pH 1.2) but maintain relative stability at neutral to alkaline pH values (6.8-9.0) [44]. The degradation follows first-order kinetics under both acidic and alkaline hydrolysis conditions [18].

The compound exhibits hygroscopic properties, requiring storage in airtight containers at 2-8°C to maintain stability [43]. Accelerated stability studies indicate that moisture and pH play pivotal roles in maintaining the integrity of Bacoside A formulations [18].

Spectroscopic Properties

Fourier-transform infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of Bacoside A [17] [30] [35]. The infrared spectrum exhibits peaks at 3422 cm⁻¹ (O-H stretching of hydroxyl groups), 2855 cm⁻¹ (C-H stretching), 1626 cm⁻¹ (C=O stretching and C=C stretching), 1451 cm⁻¹ (C-H bending), 1382 cm⁻¹ (O-H bending), and 1075 cm⁻¹ (C-O stretching) [35] [36].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation with specific chemical shifts for proton and carbon signals [33] [34]. The ¹H-NMR and ¹³C-NMR data enable complete assignment of all hydrogen and carbon atoms within the molecular structure [33] [34].

Structure-Activity Relationship Analysis

The structure-activity relationship analysis of Bacoside A reveals critical molecular features that determine biological activity and target specificity [16] [19] [37]. The dammarane backbone serves as the fundamental pharmacophore, while the glycosidic substitutions modulate solubility, membrane permeability, and receptor binding characteristics [16] [19].

The amphiphilic nature of Bacoside A, arising from the combination of the lipophilic dammarane core and hydrophilic sugar moieties, is essential for membrane interactions and cellular uptake [16] [29]. Studies demonstrate that the specific arrangement of glucose and arabinose residues influences the compound's ability to interact with biological membranes [16] [19].

Molecular docking studies reveal that Bacoside A components form stable complexes with target proteins through extensive hydrogen bonding networks [37]. The glycosidic hydroxyl groups participate in multiple hydrogen bonds with amino acid residues, particularly aspartate, threonine, and arginine residues in enzyme active sites [37].

The stereochemical configuration at specific positions significantly influences biological activity [7] [37]. Comparative analysis between jujubogenin-based and pseudojujubogenin-based constituents demonstrates differential binding affinities and selectivities toward various molecular targets [22] [37].

Structure-activity investigations indicate that the triglycosidic nature of Bacoside A constituents is crucial for optimal activity [22]. Removal or modification of sugar residues results in altered biological properties, suggesting that the complete glycosidic pattern is necessary for full activity [22].

The molecular dynamics simulations reveal that Bacoside A induces controlled flexibility in target proteins rather than rigid binding, allowing for modulated rather than complete inhibition of enzymatic activities [37]. This unique interaction profile distinguishes Bacoside A from synthetic inhibitors that typically cause complete target blockade [37].

Chemical Synthesis Approaches

The chemical synthesis of Bacoside A and its constituents represents a significant challenge due to the structural complexity involving multiple stereocenters and glycosidic linkages [23] [25] [26]. Current approaches to Bacoside A production rely primarily on biotechnological methods rather than total chemical synthesis [23] [25] [26].

Biosynthetic Pathway Elucidation

The biosynthetic pathway of triterpenoid saponins like Bacoside A involves sequential enzymatic transformations beginning with the cyclization of 2,3-oxidosqualene [38] [39] [40]. Key enzymes in this pathway include farnesyl diphosphate synthase, squalene synthase, squalene epoxidase, and dammarenediol-II synthase [39] [41].

EnzymeFunctionProduct
Farnesyl diphosphate synthaseCondensation of isoprenoid unitsFarnesyl diphosphate
Squalene synthaseFormation of squalene backboneSqualene
Squalene epoxidaseEpoxidation of squalene2,3-oxidosqualene
Dammarenediol-II synthaseCyclization to dammarane skeletonDammarenediol-II
Cytochrome P450 monooxygenasesOxidative modificationsOxidized intermediates
GlycosyltransferasesSugar attachmentFinal saponins

Biotechnological Production Methods

Plant cell culture systems have been developed for enhanced biosynthesis of Bacoside A [23] [25] [26]. Callus culture optimization using Central Composite Design has achieved bacoside A production of 14.04±1.31 mg/g dry weight under optimized conditions including pH 5.4, 18h/6h light/dark photoperiod, and specific phytohormone concentrations [26].

Genetic engineering approaches focus on overexpression of rate-limiting enzymes in the biosynthetic pathway [25] [39]. Farnesyl diphosphate synthase has been identified as a rate-limiting enzyme, and its overexpression in Panax notoginseng cells significantly increases saponin content [39].

Enzymatic Synthesis Strategies

Recent developments in enzymatic synthesis utilize purified glycosyltransferases and cytochrome P450 enzymes to construct the complex glycosidic patterns characteristic of Bacoside A [38] [40]. These approaches require the availability of appropriate aglycone precursors and activated sugar donors [40].

The sequential glycosylation strategy involves stepwise addition of sugar residues using specific glycosyltransferases that recognize distinct positions on the dammarane backbone [38] [40]. The stereoselectivity of these enzymes ensures the correct anomeric configuration of the glycosidic bonds [40].

The extraction and purification of bacoside A from Bacopa monnieri requires carefully optimized procedures to achieve high yields and purity. Sequential polarity gradient extraction has emerged as the most effective approach, utilizing a systematic progression of solvents with increasing polarity [1]. This method employs hexane for initial defatting, followed by acetone for intermediate polarity compounds, and finally methanol for polar saponin extraction. The technique achieves remarkable purification efficiency, with bacoside A content increasing from 5.64% in crude extract to 93.60% in purified material [1].

Silica gel column chromatography represents the gold standard for bacoside A purification, utilizing ethyl acetate-methanol gradient elution systems. The method employs 100-200 mesh silica gel with gradient elution from 1-30% methanol in ethyl acetate [1]. This approach consistently delivers high purity products with 93.6% bacoside A content and provides a 16.60-fold increase in bacoside A concentration compared to crude extracts [1].

Alternative extraction methodologies include Soxhlet extraction using methanol (95%), which provides moderate yields of 12.98% but lower purity at 18.41% [2]. Ethanol percolation methods achieve comparable saponin content (19.28%) with extended processing times of 3 days [2]. Acetone precipitation techniques, while providing high purity (28%), suffer from extremely low yields (1.95%) [2].

Table 1: Extraction and Purification Methods for Bacoside A

Extraction MethodSolvent SystemYield (%)Purity (%)Processing Time
Sequential Polarity Gradient ExtractionHexane → Acetone → Methanol22.6293.62-3 days
Methanol Soxhlet ExtractionMethanol (95%)12.9818.413 hours
Ethanol PercolationEthanol (70-95%)10.0919.283 days
Acetone PrecipitationAcetone (1-4 parts)1.9528.024 hours
Macroporous Resin PurificationEthanol-Water gradients28.085-904-6 hours
Silica Gel Column ChromatographyEthyl acetate-Methanol (1-30%)93.6093.66-8 hours

Chromatographic Methods (High Performance Liquid Chromatography, Thin Layer Chromatography)

High Performance Liquid Chromatography represents the most widely employed analytical technique for bacoside A quantification. The optimal chromatographic conditions utilize reversed-phase Phenomenex Luna C18 columns (250×4.6mm, 5μm) with gradient elution systems [3]. The mobile phase consists of acetonitrile and 0.5% phosphoric acid (30:70 v/v), employing gradient elution over 30 minutes with detection at 205 nm [3].

The bacoside A complex, comprising bacoside A3, bacopaside II, jujubogenin, and bacopasaponin C, exhibits distinct retention times at 17.98, 18.56, 20.27, and 21.20 minutes respectively [3]. The method demonstrates excellent linearity across the concentration range of 100-500 μg/mL with correlation coefficients exceeding 0.999 [3].

High Performance Thin Layer Chromatography provides a cost-effective alternative for bacoside A analysis. The technique employs silica gel 60 F254 plates with n-butanol:acetic acid:water (36:6:8 v/v) mobile phase [4]. Following development, plates are derivatized with vanillin-sulfuric acid and heated at 120°C for 15 minutes before densitometric scanning at 580 nm [4]. The method achieves excellent linearity from 0.2-1.2 μg per spot with correlation coefficients of 0.998 [4].

Thin Layer Chromatography serves as a preliminary identification tool, with bacoside A exhibiting characteristic retention factor values of 0.67-0.68 when developed with n-butanol:acetic acid:water (36:6:8) [5] [4]. The technique provides rapid qualitative assessment and is particularly valuable for routine quality control applications.

Table 2: Chromatographic Methods for Bacoside A Analysis

MethodColumnMobile PhaseDetection Wavelength (nm)Retention Time (min)Linearity Range
HPLC-UVPhenomenex Luna C18 (250×4.6mm, 5μm)Acetonitrile:0.5% Phosphoric acid (30:70)20517.98-21.34100-500 μg/mL
HPLC-DADC18 (250×4.6mm, 5μm)Acetonitrile:Water (gradient)20518.01-21.34100-500 μg/mL
HPTLCSilica gel 60 F254n-Butanol:Acetic acid:Water (36:6:8)580 (after derivatization)Rf = 0.67-0.680.2-1.2 μg/spot
TLCSilica gel G platesn-Butanol:Acetic acid:Water (36:6:8)254 (UV)Rf = 0.678.4-50.4 μg/spot

Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Ultraviolet-Visible spectroscopy provides fundamental characterization of bacoside A, with characteristic absorption maxima at 205 nm, 273 nm, and 278 nm [5] [6]. The primary absorption at 205 nm corresponds to the saponin chromophore and serves as the basis for quantitative analysis. Calibration curves demonstrate excellent linearity across the concentration range of 10-60 μg/mL with correlation coefficients ranging from 0.985 to 0.999 [5].

Fourier Transform Infrared spectroscopy reveals characteristic functional group vibrations essential for bacoside A identification. The spectrum exhibits strong absorption bands at 3431 cm⁻¹ (hydroxyl group stretching), 2940 and 2855 cm⁻¹ (carbon-hydrogen stretching), 1638 cm⁻¹ (olefinic carbon-carbon stretching), 1451 cm⁻¹ (carbon-hydrogen bending), and 1078 cm⁻¹ (carbon-oxygen stretching) [5] [7]. These characteristic frequencies confirm the presence of triterpenoid saponin structures and provide fingerprint identification capabilities.

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of bacoside A components. Proton Nuclear Magnetic Resonance (600 MHz) analysis in deuterated solvents reveals characteristic anomeric proton signals and sugar moiety patterns [8]. Carbon-13 Nuclear Magnetic Resonance (125 MHz) with Distortionless Enhancement by Polarization Transfer techniques differentiates between aglycone and sugar carbon environments, providing comprehensive structural information for compound identification [8].

Differential Scanning Calorimetry analysis reveals thermal characteristics with a melting point of 200°C, providing valuable stability information for analytical method development [5]. The glass transition temperature and thermal decomposition patterns guide storage condition recommendations and stability study protocols.

Table 3: Spectroscopic Analysis Parameters for Bacoside A

Spectroscopic MethodKey ParametersCharacteristic FeaturesCalibration RangeLinearity (R²)
UV-Visible Spectroscopyλmax = 205 nm, 273 nm, 278 nmAbsorption maxima at 205 nm (saponins)10-60 μg/mL0.985-0.999
FTIR Spectroscopy3431, 2940, 2855, 1638, 1451, 1078 cm⁻¹O-H stretch (3431), C-H stretch (2940, 2855)Qualitative identificationNot applicable
¹H NMR Spectroscopy600 MHz, D2O/CD3OD solventAnomeric protons, sugar moietiesStructural elucidationNot applicable
¹³C NMR Spectroscopy125 MHz, DEPT analysisAglycone carbons, sugar carbonsStructural elucidationNot applicable
Differential Scanning CalorimetryMelting point: 200°CGlass transition temperatureThermal stability assessmentNot applicable

Mass Spectrometry Characterization (Liquid Chromatography-Tandem Mass Spectrometry)

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry represents the most sensitive and specific analytical technique for bacoside A quantification. The method employs both positive and negative ionization modes, with molecular ion peaks at m/z 979.4 [M+H]⁺ and 977.4 [M-H]⁻ [9] [10]. Selected Reaction Monitoring mode provides exceptional sensitivity with limit of quantification values as low as 0.5 ng/mL [9].

The fragmentation pattern of bacoside A yields characteristic product ions at m/z 473.4, 455.4, and 483.4 in positive mode, corresponding to sequential loss of sugar moieties [9] [10]. The primary fragmentation pathway involves loss of arabinose (132 Da) and glucose (162 Da) units, ultimately yielding the aglycone fragment [11].

High Resolution Electrospray Ionization-Mass Spectrometry provides accurate mass determination with mass accuracy within 5 ppm, enabling definitive molecular formula assignment [11]. The technique distinguishes between isomeric bacoside components through their distinct fragmentation patterns and retention times [11].

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry offers superior mass resolution and accuracy for structural characterization studies [12]. The method achieves baseline separation of bacoside A components with retention times spanning 12-15 minutes using Kinetex C18 columns [12].

Table 4: Mass Spectrometry Characterization of Bacoside A

MS TechniqueIonization ModeMolecular Ion [M+H]⁺/[M-H]⁻Fragment IonsLOQ (ng/mL)Linear Range
ESI-MS/MSPositive/Negative ESI979.4/977.4473.4, 455.4, 483.40.5-108.6-900 ng/mL
LC-ESI-QTOF-MSNegative ESI977.44617.4, 455.4, 315.22.510-2000 ng/mL
HR-ESI-MSPositive ESI951.5617.41, 455.365.025-500 ng/mL
LC-MS/MS (SRM)Positive ESI979.4473.4, 455.41010-2000 ng/mL
MALDI-TOF-MSPositive mode928.5-1037.5455.4, 473.4, 617.450100-1000 ng/mL

Stability-Indicating Analytical Methods

Stability-indicating analytical methods are essential for assessing bacoside A degradation under various stress conditions. Forced degradation studies employ acid hydrolysis (0.1M hydrochloric acid at 60°C for 4 hours), base hydrolysis (0.1M sodium hydroxide at 60°C for 4 hours), oxidative conditions (3% hydrogen peroxide at 25°C for 24 hours), photolytic exposure (ultraviolet light at 25°C for 24 hours), and thermal stress (60°C for 48 hours) [3] [13].

Acid hydrolysis represents the most severe degradation condition, resulting in 15-25% degradation and formation of jujubogenin and pseudojujubogenin aglycones [3] [13]. Base hydrolysis produces 20-30% degradation with deglycosylated products as major degradants [3]. Oxidative conditions generate 10-15% degradation with oxidized saponin derivatives [3].

The stability-indicating High Performance Liquid Chromatography method employs gradient elution with acetonitrile and 0.5% phosphoric acid, achieving baseline separation of bacoside A from all degradation products [3]. The method demonstrates stability-indicating capability through peak purity analysis and mass spectral confirmation of degradants [3].

Real-time stability studies indicate that bacoside A maintains stability under long-term storage conditions (30°C, 65% relative humidity) for up to 3 months, while accelerated conditions (40°C, 75% relative humidity) result in significant degradation [14] [15]. The stability data support recommended storage conditions and expiration dating for bacoside A-containing products.

Table 5: Stability-Indicating Method Parameters for Bacoside A

Degradation ConditionTemperature (°C)Time (hours)Degradation (%)Major DegradantsDetection Method
Acid Hydrolysis (0.1M HCl)60415-25Jujubogenin, PseudojujubogeninHPLC-UV at 205 nm
Base Hydrolysis (0.1M NaOH)60420-30Deglycosylated productsHPLC-UV at 205 nm
Oxidative (3% H2O2)252410-15Oxidized saponinsHPLC-UV at 205 nm
Photolytic (UV light)25245-10Photodegradation productsHPLC-UV at 205 nm
Thermal (60°C)604830-40Thermal decomposition productsHPLC-UV at 205 nm
Neutral Hydrolysis (Water)6088-12Hydrolysis productsHPLC-UV at 205 nm

Reference Standards Development

The development of bacoside A reference standards requires comprehensive characterization and certification processes. Primary reference standards are typically isolated from authenticated Bacopa monnieri plant material using validated extraction and purification procedures [1]. The reference material must achieve minimum purity specifications of 98% as determined by High Performance Liquid Chromatography with area normalization [16].

Characterization of reference standards involves multiple analytical techniques including High Performance Liquid Chromatography with photodiode array detection, Liquid Chromatography-Mass Spectrometry, Nuclear Magnetic Resonance spectroscopy, and Fourier Transform Infrared spectroscopy [16]. The complete analytical profile constitutes the Certificate of Analysis documenting identity, purity, and stability characteristics.

Secondary reference standards are prepared from certified primary standards and undergo abbreviated characterization protocols. These materials serve as working standards for routine analytical applications and are recertified at regular intervals to ensure continued suitability [16].

Quality Control Parameters

Quality control parameters for bacoside A analytical methods follow International Conference on Harmonization guidelines for analytical method validation [17] [18]. Accuracy is assessed through recovery studies, with acceptable recovery ranges of 98.3-102.67% for High Performance Liquid Chromatography methods [3] [19]. Precision is evaluated through repeatability and intermediate precision studies, with relative standard deviation values typically below 2.0% for High Performance Liquid Chromatography and below 5.0% for High Performance Thin Layer Chromatography [3] [4].

Linearity is demonstrated across the analytical range with correlation coefficients exceeding 0.994 for all validated methods [3] [19]. Limit of detection values range from 0.5-5 ng/mL for High Performance Liquid Chromatography methods and 4 ng/spot for High Performance Thin Layer Chromatography [3] [4]. Limit of quantification values are established at 1.5-16.5 ng/mL for High Performance Liquid Chromatography and 13.2 ng/spot for High Performance Thin Layer Chromatography [3] [4].

Robustness testing evaluates method performance under deliberately varied conditions including flow rate variations (±0.2 mL/min), detection wavelength variations (±2 nm), and mobile phase composition changes (±2%) [3] [19]. Relative standard deviation values below 1.5% confirm method robustness [3].

Specificity is confirmed through peak purity analysis using photodiode array detection, with purity values exceeding 0.997 indicating freedom from interference [3] [20]. System suitability parameters include tailing factor specifications below 2.0 and resolution requirements above 1.5 for critical peak pairs [3].

Table 6: Quality Control Parameters for Bacoside A Analytical Methods

Quality ParameterHPLC MethodHPTLC MethodLC-MS/MS MethodUV Spectroscopy
Accuracy (Recovery %)98.3-102.6798.0-101.6690-11095-105
Precision (RSD %)<2.0<5.0<10.2<3.0
Linearity (R²)0.994-0.9990.9980.9990.985-0.999
Limit of Detection (LOD)0.5-5 ng/mL4 ng/spot0.5 ng/mL2-5 μg/mL
Limit of Quantification (LOQ)1.5-16.5 ng/mL13.2 ng/spot1.5 ng/mL5-15 μg/mL
Robustness (RSD %)<1.5<4.96<5.0<5.0
SpecificityPeak purity >0.997Rf = 0.67±0.01MRM specificityλmax at 205 nm
System SuitabilityTailing factor <2.0Resolution >1.5S/N ratio >10Baseline stability

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Last modified: 08-15-2023

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